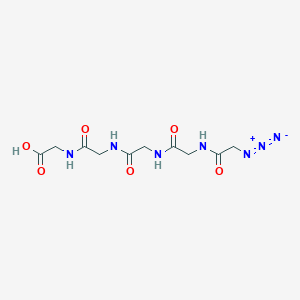

N3-Gly-Gly-Gly-Gly-Gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N3-Gly-Gly-Gly-Gly-Gly-OH is a peptide compound consisting of five glycine residues linked together by peptide bonds. The compound is also known as pentaglycine. Glycine is the simplest amino acid, and its repetitive sequence in this compound makes it a subject of interest in various scientific fields.

作用机制

Target of Action

N3-Gly-Gly-Gly-Gly-Gly-OH is a type of oligo-Gly click chemistry reagent . It has been used as a linker to combine different subunits of dimeric or oligomeric proteins or to create artificial multi-domain proteins . The primary targets of this compound are therefore the proteins or peptides that it is designed to link.

Mode of Action

The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction results in the formation of a stable 1,2,3-triazole linkage. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the proteins or peptides that it is linking. It’s worth noting that by modification into gly-gly-gly-ser motifs, high solubility can be achieved , which could potentially influence various biochemical pathways related to protein solubility and stability.

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to the formation of stable linkages between proteins or peptides. This could potentially influence the function, stability, and solubility of the linked proteins or peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper ions . Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the azide group in the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N3-Gly-Gly-Gly-Gly-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

Attachment to Resin: The first glycine residue is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected glycine is added using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity .

化学反应分析

Types of Reactions

N3-Gly-Gly-Gly-Gly-Gly-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds to yield individual glycine residues.

Oxidation: Oxidative cleavage of peptide bonds under specific conditions.

Substitution: Introduction of different functional groups at specific positions in the peptide chain.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for introducing new functional groups.

Major Products

Hydrolysis: Glycine residues.

Oxidation: Various oxidized peptide fragments.

Substitution: Modified peptides with new functional groups.

科学研究应用

N3-Gly-Gly-Gly-Gly-Gly-OH has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Serves as a linker in protein engineering to study protein-protein interactions.

Medicine: Investigated for its potential in drug delivery systems and as a scaffold for developing new therapeutics.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques

相似化合物的比较

Similar Compounds

Gly-Gly-Gly-Gly: A shorter peptide with four glycine residues.

Gly-Gly-Gly: A tripeptide with three glycine residues.

Gly-Gly: A dipeptide with two glycine residues.

Uniqueness

N3-Gly-Gly-Gly-Gly-Gly-OH is unique due to its longer chain length, which provides more flexibility and potential for forming secondary structures. This makes it particularly useful in studies requiring longer peptide linkers or more complex interactions .

生物活性

N3-Gly-Gly-Gly-Gly-Gly-OH, also known as azido-glycylglycylglycine, is a synthetic compound characterized by a sequence of five glycine residues terminated by an azide functional group. This unique structure endows the compound with significant biological activity, particularly in the realm of protein engineering and click chemistry.

- Molecular Formula : C10H15N7O6

- Molecular Weight : 329.27 g/mol

- CAS Number : 2250433-77-1

This compound serves primarily as a linker in protein engineering. Its azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This reaction enables the formation of stable covalent bonds between biomolecules, facilitating the creation of complex bioconjugates essential for various biochemical applications .

Applications in Research

This compound has been extensively utilized in several research domains:

- Protein Engineering : The compound enhances solubility and stability in peptide constructs, crucial for studying protein-protein interactions. By incorporating motifs such as Gly-Gly-Gly-Ser, researchers can achieve higher solubility in aqueous environments.

- Drug Delivery Systems : Its ability to form stable linkages makes it useful for developing innovative drug delivery systems and artificial multidomain proteins .

- Nanotechnology : Polyglycine fragments containing up to seven glycines have shown potential applications in nanotechnology constructs, binding effectively to surfaces like mica in aqueous solutions .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Glycine | Single amino acid | Simplest amino acid; no polymerization capability |

| Gly-Gly | Dipeptide of two glycine residues | Basic unit for peptide synthesis |

| Gly-Gly-Gly | Tripeptide of three glycine residues | Shorter chain limits flexibility and interactions |

| Gly-Gly-Gly-Gly | Tetrapeptide of four glycine residues | Less flexible than N3-glycerol |

| Hexaglycine (Glycylglycylglycylglycylglycylglycylglycine) | Six glycine residues | Increased length but lacks azide functionality |

This compound's unique azide functionality combined with its longer glycine chain enhances its flexibility and interaction potential compared to shorter peptides. This flexibility allows it to adopt diverse conformations and secondary structures, making it particularly valuable in biochemical applications where complex interactions are studied .

Case Studies

- Protein Interaction Studies : Research has demonstrated that this compound can significantly improve the stability and solubility of fusion proteins, allowing for better characterization of protein complexes under physiological conditions. This has implications for understanding cellular processes and developing new therapeutic strategies .

- Development of Multidomain Proteins : In studies where researchers aimed to create artificial multidomain proteins, this compound was used as a linker to connect different subunits effectively. The flexibility provided by the oligo-gly linker minimized unwanted interactions between discrete domains while maintaining their functional integrity .

属性

IUPAC Name |

2-[[2-[[2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O6/c11-17-16-4-9(21)14-2-7(19)12-1-6(18)13-3-8(20)15-5-10(22)23/h1-5H2,(H,12,19)(H,13,18)(H,14,21)(H,15,20)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRYJIBFEWSVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。